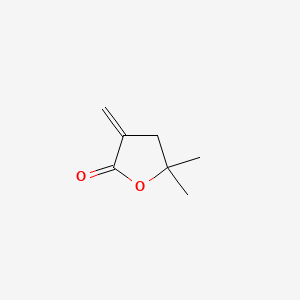

2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene-

説明

特性

IUPAC Name |

5,5-dimethyl-3-methylideneoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-4-7(2,3)9-6(5)8/h1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSDNLZCJQMZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486666 | |

| Record name | 5,5-Dimethyl-3-methylenedihydro-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29043-97-8 | |

| Record name | 5,5-Dimethyl-3-methylenedihydro-2(3H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- chemical properties

An In-depth Technical Guide to the Chemical Properties of 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene-

This guide provides a comprehensive overview of the chemical properties of 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene-. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data with expert analysis to offer a thorough understanding of this compound. We will delve into its structure, physicochemical properties, spectroscopic characteristics, and potential reactivity, grounding our discussion in established chemical principles and data from related compounds.

Introduction and Structural Elucidation

2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene-, also known as 5,5-dimethyl-3-methylideneoxolan-2-one, is a derivative of γ-butyrolactone, a common motif in natural products and pharmacologically active molecules. Its core structure consists of a five-membered lactone ring with gem-dimethyl substitution at the 5-position and an exocyclic methylene group at the 3-position. This α,β-unsaturated carbonyl system is a key determinant of its chemical reactivity.

Molecular Formula: C₇H₁₀O₂[1]

Molecular Weight: 126.155 g/mol [1]

The presence of the exocyclic double bond conjugated with the lactone carbonyl group makes this molecule an interesting subject for studies in organic synthesis and medicinal chemistry. The gem-dimethyl group at the 5-position can influence the compound's stability and lipophilicity.

Physicochemical Properties: A Comparative Analysis

| Property | 2(3H)-Furanone, dihydro-5,5-dimethyl- | 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- (Predicted) | Rationale for Prediction |

| Molecular Formula | C₆H₁₀O₂[2] | C₇H₁₀O₂[1] | Addition of a methylene group. |

| Molecular Weight | 114.14 g/mol [2] | 126.155 g/mol [1] | Based on the molecular formula. |

| Boiling Point | 48-49 °C at 1 mmHg[3] | Higher than the saturated analog | The introduction of the exocyclic double bond and increased molecular weight would likely increase the boiling point. |

| Density | Not available | Likely similar to or slightly higher than related lactones | The density of related compounds like linalool oxide is around 0.945 g/mL at 20 °C.[4] |

| Solubility | Not available | Expected to be soluble in common organic solvents | The lactone structure generally confers solubility in solvents like ethers, esters, and chlorinated hydrocarbons. |

Spectroscopic Characterization (Predicted)

The spectroscopic signature of 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- can be predicted based on its functional groups.

-

Infrared (IR) Spectroscopy: The most prominent peaks would be a strong C=O stretch for the α,β-unsaturated lactone, expected around 1750-1770 cm⁻¹, and a C=C stretch for the exocyclic methylene group around 1660-1670 cm⁻¹. The C-O-C stretching of the lactone would appear in the 1000-1300 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Key signals would include two singlets for the non-equivalent protons of the exocyclic methylene group (likely in the δ 5.5-6.5 ppm range), a singlet for the two methyl groups at the 5-position (around δ 1.3-1.5 ppm), and a singlet for the methylene protons at the 4-position (around δ 2.5-2.7 ppm).

-

¹³C NMR: The carbonyl carbon would be the most downfield signal (around δ 170-175 ppm). The quaternary carbon of the C=C bond would be around δ 135-145 ppm, and the methylene carbon of the C=C bond would be around δ 120-130 ppm. The quaternary carbon at the 5-position would appear around δ 80-85 ppm.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 126. Fragmentation would likely involve the loss of CO, CO₂, and cleavage of the lactone ring.

Synthesis and Reactivity

While a specific, optimized synthesis for 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- is not widely published, general methods for the synthesis of α-methylene-γ-butyrolactones are well-established. These often involve the α-methylenation of a pre-existing γ-butyrolactone.

A plausible synthetic approach is outlined below:

Caption: A general synthetic workflow for the preparation of the target molecule.

The reactivity of this compound is dominated by the Michael acceptor character of the α,β-unsaturated system. It is expected to readily undergo conjugate addition reactions with a variety of nucleophiles.

Caption: Michael addition reactivity of the target furanone.

Potential Applications and Future Directions

The α-methylene-γ-butyrolactone scaffold is present in numerous natural products with significant biological activity, including anticancer and anti-inflammatory properties. Therefore, 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- represents a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to experimentally determine its physicochemical properties, develop efficient synthetic routes, and explore its biological activity profile.

References

-

ChemSynthesis. (2025). 5,5-dimethyl-3-methylideneoxolan-2-one. Retrieved from [Link][1]

-

NIST. (n.d.). 2(3H)-Furanone, dihydro-5,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link][2][3]

Sources

Technical Whitepaper: Structural Profiling and Mechanistic Toxicology of 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene-

Executive Summary

In the fields of predictive toxicology, immunotoxicology, and rational drug design, understanding the precise mechanisms of covalent binding is paramount. The compound 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- —widely referred to in the scientific literature as α -methylene- γ,γ -dimethyl- γ -butyrolactone —serves as a prototypical electrophile. Because of its highly specific reactivity profile, it is extensively utilized by researchers to decode the Molecular Initiating Events (MIE) of Allergic Contact Dermatitis (ACD) and to calibrate predictive in vitro models and Quantitative Structure-Activity Relationships (QSAR)[1].

This guide provides an in-depth analysis of its structural chemistry, its role as a model Michael acceptor in haptenation, and the self-validating experimental workflows used to quantify its reactivity.

Structural Chemistry & Electrophilic Reactivity

The chemical identity of 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- is defined by a five-membered saturated lactone ring ( γ -butyrolactone) featuring two critical modifications:

-

An Exocyclic α -Methylene Group (C3): This creates an α,β -unsaturated carbonyl system. The conjugation between the carbonyl oxygen and the exocyclic double bond withdraws electron density, rendering the terminal methylene carbon highly electrophilic.

-

Gem-Dimethyl Substitution (C5): The presence of two methyl groups at the γ -position introduces significant steric hindrance.

Mechanistic Causality: In unsubstituted lactones, nucleophiles may attack the carbonyl carbon, leading to ring-opening (an SN2 acyl substitution). However, the bulky gem-dimethyl groups at C5 sterically shield the ring, preventing hydrolysis and ring-opening side reactions. This forces incoming nucleophiles (such as skin proteins) to exclusively attack the exocyclic double bond via 1,4-conjugate addition (Michael addition) [1]. This structural feature makes the molecule an exceptionally "clean" model for studying isolated Michael addition kinetics without confounding degradation pathways.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data and mechanistic relevance of the compound:

| Parameter | Value | Mechanistic Significance |

| IUPAC Name | 5,5-dimethyl-3-methylenedihydrofuran-2(3H)-one | Standardized nomenclature defining the saturated furan ring with specific substituents. |

| Molecular Formula | C 7 H 10 O 2 | Determines the molecular weight (126.15 g/mol ), which is well below the 500 Da threshold, allowing rapid epidermal penetration. |

| Electrophilic Domain | Michael Acceptor | Dictates a strong preference for soft nucleophiles (e.g., thiol groups in cysteine residues) via 1,4-conjugate addition[2]. |

| Log P (Octanol/Water) | ~1.2 | Optimal lipophilicity for partitioning through the lipid-rich stratum corneum into the aqueous epidermis[3]. |

| Ring Stability | High (Sterically hindered) | Prevents competing SN2 ring-opening reactions, ensuring clean, predictable haptenation kinetics[1]. |

Mechanistic Role in Skin Sensitization (The MIE)

Skin sensitization is a delayed-type hypersensitivity reaction. The Adverse Outcome Pathway (AOP) for this process begins with a single Molecular Initiating Event (MIE): Haptenation .

Because 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- is a low-molecular-weight electrophile, it cannot trigger an immune response on its own. It must first penetrate the skin and covalently bind to endogenous nucleophilic proteins (acting as a hapten). The electrophilic α -methylene group reacts primarily with the thiol (-SH) groups of cysteine residues and the primary amines (-NH 2 ) of lysine residues on skin proteins[1]. This covalent adduct is recognized as "non-self" by Langerhans cells, triggering the biological cascade that culminates in T-cell proliferation and sensitization[2].

Adverse Outcome Pathway (AOP) for skin sensitization initiated by electrophilic haptenation.

QSAR and the Relative Alkylation Index (RAI)

To predict the toxicological potency of α -methylene- γ -butyrolactones without relying on animal models like the Local Lymph Node Assay (LLNA), researchers utilize the Relative Alkylation Index (RAI) [3].

The RAI model mathematically links the in vivo sensitization potential to the in vitro physicochemical properties of the hapten. The equation is defined as: RAI=logD+alogk+blogP+c

Where:

-

D = The applied dose of the chemical.

-

k = The relative rate constant for the alkylation of a model nucleophile (e.g., n-butylamine).

-

P = The octanol/water partition coefficient (hydrophobicity).

For 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene-, the reaction rate ( k ) is the dominant variable dictating its high sensitization potency. The clean Michael addition kinetics provided by this molecule makes it an indispensable anchor compound for calibrating the alogk term in modern QSAR algorithms[3].

Experimental Workflow: In Vitro Hapten-Peptide Kinetic Profiling

To accurately determine the rate constant ( k ) required for RAI modeling, a dynamic kinetic assay must be employed. Standard endpoint assays (like the OECD 442C Direct Peptide Reactivity Assay) only measure depletion at 24 hours, which is insufficient for highly reactive Michael acceptors.

Below is a self-validating kinetic protocol designed to measure the pseudo-first-order rate constant of the compound using High-Performance Liquid Chromatography (HPLC-UV).

Step-by-Step Methodology

-

System Suitability & Calibration (Validation Step):

-

Action: Run a 5-point standard curve using unreacted model nucleophile (e.g., n-butylamine or a synthetic cysteine-heptapeptide) to establish the Limit of Detection (LOD) and Limit of Quantification (LOQ).

-

Causality: Ensures the analytical instrument is sensitive enough to detect minute changes in nucleophile depletion over time, preventing false-negative reactivity classifications.

-

-

Reagent Preparation:

-

Action: Prepare a 10 mM stock of 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- in anhydrous acetonitrile. Prepare a 1 mM stock of the target nucleophile in a 100 mM phosphate buffer (pH 7.4).

-

Causality: Anhydrous acetonitrile prevents premature hydrolysis of the lactone prior to the assay. The physiological pH (7.4) ensures the nucleophile (thiol or amine) is in the correct protonation state to act as an effective electron donor for the Michael addition.

-

-

Pseudo-First-Order Incubation:

-

Action: Mix the electrophile and nucleophile at a 10:1 molar ratio in a temperature-controlled autosampler vial at 25°C.

-

Causality: Utilizing a vast molar excess of the electrophile ensures that its concentration remains effectively constant throughout the reaction. This simplifies the complex second-order rate equation into a pseudo-first-order kinetic model, allowing for linear derivation of k .

-

-

Time-Course Sampling & Quenching:

-

Action: Extract 50 μ L aliquots at exact intervals (0, 15, 30, 60, and 120 minutes). Immediately quench each aliquot by adding 5 μ L of 10% trifluoroacetic acid (TFA).

-

Causality: TFA rapidly drops the pH below 2.0, fully protonating the nucleophile and instantly halting the conjugate addition. This ensures the HPLC measurement accurately reflects the precise time point of extraction.

-

-

Chromatographic Analysis & Internal Validation:

-

Action: Analyze samples via HPLC-UV (220 nm). Plot ln([Nucleophile]t/[Nucleophile]0) versus time to calculate the slope, which equals the rate constant ( k ).

-

Validation Check: The assay is only considered valid if the linear regression yields an R2≥0.95 . A lower R2 indicates non-linear degradation (e.g., solvent evaporation or unexpected ring opening), requiring the assay to be rejected and repeated.

-

Conclusion

2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- is far more than an industrial chemical; it is a fundamental structural tool in predictive toxicology. By combining a highly reactive α,β -unsaturated exocyclic double bond with sterically protective gem-dimethyl groups, it provides a flawless model for studying Michael addition haptenation. Understanding its kinetics through self-validating assays allows scientists to refine QSAR models, ultimately reducing the reliance on animal testing in the safety assessment of novel compounds.

References

-

Franot C, Roberts DW, Smith RG, Basketter DA, Benezra C, Lepoittevin JP. Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 1. Synthesis and electrophilic reactivity studies of alpha-(omega-substituted-alkyl)-gamma,gamma-dimethyl-gamma-butyrolactones and correlation of skin sensitization potential and cross-sensitization patterns with structure. Chemical Research in Toxicology. 1994. URL: [Link]

-

Franot C, Roberts DW, Basketter DA, Lepoittevin JP. Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 2. Quantitative structure-skin sensitization relationships for alpha-substituted-alpha-methyl-gamma,gamma-dimethyl-gamma-butyrolactone s. Chemical Research in Toxicology. 1994. URL: [Link]

-

Aptula AO, Roberts DW. Electrophilic Chemistry Related to Skin Sensitization. Reaction Mechanistic Applicability Domain Classification for a Published Data Set of 106 Chemicals Tested in the Mouse Local Lymph Node Assay. Chemical Research in Toxicology. 2007. URL: [Link]

Sources

- 1. Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 1. Synthesis and electrophilic reactivity studies of alpha-(omega-substituted-alkyl)-gamma,gamma-dimethyl-gamma-butyrolacton es and correlation of skin sensitization potential and cross-sensitization patterns with structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 2. Quantitative structure-skin sensitization relationships for alpha-substituted-alpha-methyl-gamma,gamma-dimethyl-gamma-butyrolactone s - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dissection of a Lactone: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene-

Introduction: The Significance of Substituted γ-Butyrolactones

The γ-butyrolactone scaffold is a privileged motif in a vast array of natural products and pharmacologically active molecules. The specific compound of interest, 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene-, possesses key structural features that influence its chemical properties and, consequently, its fragmentation behavior in mass spectrometry. These include the lactone ring, a gem-dimethyl group at the 5-position, and an exocyclic methylene group at the 3-position. Understanding the mass spectrometric fragmentation of such molecules is paramount for their unambiguous identification in complex matrices, for metabolic profiling, and for quality control in synthetic processes.

Proposed Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. The following sections detail the predicted fragmentation cascade for 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene-.

The Molecular Ion and Initial Fission Events

Upon electron impact, the molecule is expected to lose a non-bonding electron, primarily from one of the oxygen atoms, to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The initial fragmentation of the molecular ion is likely dictated by the lability of the bonds adjacent to the functional groups. The presence of the gem-dimethyl group at the C5 position makes the loss of a methyl radical (•CH₃) a highly probable initial fragmentation step. This α-cleavage is a classic fragmentation pathway for compounds containing a tertiary carbon center.

Pathway A: Loss of a Methyl Radical

The loss of a methyl radical from the molecular ion would result in a stable, resonance-stabilized acylium ion. This fragment is expected to be a prominent peak in the mass spectrum.

Fragmentation of the Lactone Ring

The γ-butyrolactone ring itself is susceptible to several characteristic fragmentation pathways, including the loss of carbon monoxide (CO) and rearrangements.

Pathway B: Retro-Diels-Alder (RDA)-type Reaction

The exocyclic methylene group introduces the possibility of a retro-Diels-Alder-type cleavage. This concerted process would lead to the expulsion of a neutral molecule of ketene (H₂C=C=O), resulting in a radical cation.

Pathway C: Decarbonylation

The loss of a molecule of carbon monoxide (CO) is a common fragmentation pathway for cyclic esters. This can occur from various intermediate ions. For instance, following the initial loss of a methyl radical, the resulting ion could undergo decarbonylation.

Secondary and Tertiary Fragmentation

The primary fragment ions will likely undergo further fragmentation to produce a series of smaller, characteristic ions. These subsequent fragmentations provide additional structural information. For instance, the ion formed after the loss of a methyl radical and carbon monoxide could undergo further cleavages.

Visualizing the Fragmentation Cascade

The following diagram, rendered using the DOT language, illustrates the proposed major fragmentation pathways of 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- under electron ionization.

Caption: Proposed EI fragmentation of 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene-.

Summary of Key Fragment Ions

The following table summarizes the proposed key fragment ions, their mass-to-charge ratios (m/z), and their likely elemental compositions and structures. This data is predictive and based on the analysis of related compounds.

| m/z | Proposed Formula | Proposed Structure/Origin |

| 140 | C₈H₁₂O₂⁺˙ | Molecular Ion (M⁺˙) |

| 125 | C₇H₉O₂⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 98 | C₆H₁₀O⁺˙ | Result of a retro-Diels-Alder (RDA)-type reaction with loss of ketene (CH₂CO). |

| 97 | C₆H₉O⁺ | Loss of carbon monoxide (CO) from the [M - CH₃]⁺ ion. |

| 69 | C₄H₅O⁺ | Further fragmentation, potentially from the m/z 97 ion. |

| 55 | C₃H₃O⁺ or C₄H₇⁺ | Common fragment ions in the mass spectra of lactones. |

Experimental Protocol: Acquiring the Mass Spectrum

For researchers wishing to acquire the mass spectrum of 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene-, a standard gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Objective: To obtain the electron ionization (EI) mass spectrum of the target compound.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

-

Mass Spectrometer (MS) with an electron ionization source.

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless injection depending on the concentration)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the target compound.

-

Extract the mass spectrum from this peak.

-

Analyze the fragmentation pattern and compare it with the proposed pathways in this guide.

-

Self-Validation: The protocol's integrity is maintained by running a solvent blank before the sample to ensure no interfering peaks are present. Additionally, the injection of a known standard can verify the performance of the GC-MS system.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene-. By leveraging the established fragmentation patterns of structurally related γ-butyrolactones, we have constructed a logical and scientifically grounded framework for interpreting its mass spectrum. The proposed pathways, centered around the loss of a methyl radical and characteristic ring cleavages, offer a robust starting point for the identification and structural elucidation of this and similar molecules. The provided experimental protocol offers a clear and validated method for obtaining the empirical data necessary to confirm these predictions.

References

-

NIST Chemistry WebBook, SRD 69: 2(3H)-Furanone, dihydro-5,5-dimethyl-. [Link]

-

NIST Chemistry WebBook, SRD 69: 2(3H)-Furanone, dihydro-3-methylene-. [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

-

Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

Mechanistic Profiling and Safety Assessment of CAS 29043-97-8: A Reference Electrophile in Predictive Toxicology

Target Audience: Toxicologists, Formulation Scientists, and Preclinical Drug Development Professionals Content Perspective: Senior Application Scientist

Executive Summary

In the landscape of predictive toxicology and cosmetic/pharmaceutical formulation, understanding the molecular initiating events (MIEs) of contact allergens is paramount. CAS 29043-97-8 , chemically identified as 5,5-dimethyl-3-methylenedihydro-2(3H)-furanone (or 5,5-dimethyl-3-methyleneoxolan-2-one), serves as a critical reference compound in the study of skin sensitization [1]. As a highly reactive α,β -unsaturated lactone, it acts as a potent Michael acceptor.

This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and standardized assay protocols (specifically the kinetic Direct Peptide Reactivity Assay, kDPRA) for CAS 29043-97-8. By detailing the causality between its electrophilic structure and its biological reactivity, this guide provides a self-validating framework for researchers evaluating novel formulations or benchmarking predictive in silico and in vitro sensitization models.

Physicochemical Identity and Structural Causality

The hazardous nature of CAS 29043-97-8 is not arbitrary; it is a direct consequence of its molecular architecture. The exocyclic methylene group conjugated with the lactone carbonyl creates a highly electron-deficient β -carbon. This structural motif is the classical definition of a Michael acceptor , predisposing the molecule to rapid covalent bonding with nucleophiles.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| CAS Registry Number | 29043-97-8 |

| IUPAC Name | 5,5-dimethyl-3-methylideneoxolan-2-one |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| Reaction Domain | Direct Michael Acceptor[2] |

| Physical State | Liquid (at standard temperature and pressure) |

| Lipophilicity (LogP) | ~1.2 (Estimated, facilitates epidermal penetration) |

Mechanistic Toxicology: The Haptenation Pathway

To understand the safety profile of CAS 29043-97-8, we must trace the causality of allergic contact dermatitis (ACD). The molecule itself is too small to trigger an immune response directly. Instead, it acts as a hapten .

When CAS 29043-97-8 penetrates the stratum corneum, its electrophilic β -carbon undergoes a nucleophilic attack by the thiol groups (-SH) of cysteine residues or the primary amines (-NH₂) of lysine residues on endogenous epidermal proteins. This covalent modification (haptenation) alters the protein's native conformation, rendering it "foreign" to the host immune system. Dendritic cells (Langerhans cells) internalize these hapten-protein complexes, mature, and migrate to the draining lymph nodes to present the antigen to naive T-cells, culminating in sensitization [1, 3].

Adverse Outcome Pathway (AOP) for skin sensitization initiated by CAS 29043-97-8.

Safety Data & Sensitization Profiling

Regulatory bodies and predictive toxicology consortiums have extensively evaluated CAS 29043-97-8. Because of its unambiguous reaction mechanism, it is frequently used to validate Machine Learning (ML) models and Quantitative Structure-Activity Relationships (QSAR) for skin sensitization [3, 4].

Table 2: Sensitization Assay Outcomes

| Assay Type | Metric | Result | Hazard Classification |

| LLNA (In vivo) | EC3 Value | ~1.8% to 4.9% | Moderate to Strong Sensitizer [1, 4] |

| DPRA (In vitro) | Cys/Lys Depletion | High Depletion | Category 1A (Strong) [2] |

| kDPRA (In chemico) | logkmax | High Reaction Rate | Reactive Electrophile [2] |

Note: The Local Lymph Node Assay (LLNA) relies on measuring the proliferation of lymphocytes in the auricular lymph nodes of mice. CAS 29043-97-8 consistently triggers a strong proliferative response, corroborating its high reactivity observed in peptide depletion assays [1].

Experimental Methodology: kDPRA Evaluation

As a Senior Application Scientist, I emphasize that static depletion assays (like standard DPRA) only tell half the story. To accurately predict the potency of CAS 29043-97-8, we must evaluate its reaction kinetics using the kinetic Direct Peptide Reactivity Assay (kDPRA) [2].

The following protocol is designed as a self-validating system . By incorporating specific concentration gradients and kinetic time points, the system inherently verifies the pseudo-first-order kinetics required for accurate logkmax derivation.

Step-by-Step kDPRA Protocol for CAS 29043-97-8

1. System Suitability & Reagent Preparation

-

Peptide Stock: Prepare a 0.667 mM solution of synthetic Cysteine-peptide (Ac-RFAACAA-COOH) in 100 mM phosphate buffer (pH 7.5). Causality Check: The pH is strictly maintained at 7.5 to ensure the cysteine thiol is partially deprotonated (thiolate), which is the active nucleophilic species.

-

Test Chemical Stock: Dissolve CAS 29043-97-8 in acetonitrile to create a 20 mM stock.

2. Kinetic Incubation Matrix

-

In a 96-well plate, mix the peptide solution with the test chemical to achieve multiple test chemical concentrations (e.g., 0.67 mM, 1.34 mM, 2.68 mM, 5.36 mM) while keeping the peptide concentration constant at 0.5 mM.

-

Self-Validation: Always run a vehicle control (acetonitrile without test chemical) and a positive control (Cinnamic aldehyde) to validate baseline peptide stability and system responsiveness.

-

Incubate the plates at 25°C. Seal tightly to prevent acetonitrile evaporation, which would artificially concentrate the reactants and skew the kinetic data.

3. Time-Course Aliquoting and Quenching

-

At precise time intervals ( t=10,30,90,150,210 minutes), transfer an aliquot from the reaction matrix into a quenching buffer (containing a weak acid to lower the pH and immediately halt the Michael addition).

4. HPLC-UV Quantification

-

Inject the quenched samples into an HPLC system equipped with a C18 reverse-phase column.

-

Monitor absorbance at 220 nm (the peptide bond absorption maximum).

-

Calculate the percentage of unreacted peptide by comparing the peak area of the test sample against the vehicle control for that specific time point.

5. Kinetic Modeling

-

Plot the natural log of the percentage of remaining peptide ( ln(%Peptide) ) against time to derive the pseudo-first-order rate constant ( k ).

-

Calculate the maximum rate constant ( logkmax ) to classify the sensitization potency.

Step-by-step kinetic Direct Peptide Reactivity Assay (kDPRA) workflow for electrophiles.

Regulatory Handling and Safety Precautions

Because CAS 29043-97-8 is a validated skin sensitizer, strict laboratory controls are mandatory:

-

PPE: Nitrile gloves (double-gloving recommended during stock preparation), lab coat, and safety goggles.

-

Engineering Controls: All weighing and solvent dissolution must occur within a Class II biological safety cabinet or a dedicated chemical fume hood to prevent aerosolized exposure.

-

Storage: Store under inert gas (Argon or Nitrogen) at 2-8°C. As an α,β -unsaturated compound, it is susceptible to auto-oxidation and polymerization over time if exposed to ambient air and light.

References

-

European Commission. "The collection and evaluation of data on incidence and severity of skin and respiratory allergy related to exposure of chemicals." Europa.eu. Available at:[Link]

-

Roberts, D. W., et al. (2022). "A critical review of the kinetic direct peptide reactivity assay (kDPRA) for skin sensitizer potency assessment – taking it forward." Journal of Immunotoxicology, Taylor & Francis. Available at:[Link]

-

Fedorowicz, A., et al. (2005). "Structure−Activity Models for Contact Sensitization." Chemical Research in Toxicology, CDC Stacks. Available at:[Link]

-

Kim, Y., et al. (2021). "Prediction of skin sensitization using machine learning." Food and Chemical Toxicology, ScienceDirect. Available at:[Link]

Reactivity of Exocyclic α,β-Unsaturated γ-Lactones: A Technical Guide for Targeted Covalent Inhibitor Design

Executive Summary

The α -methylene- γ -butyrolactone motif—an exocyclic α,β -unsaturated γ -lactone—is a privileged pharmacophoric core in modern drug discovery. Originally identified as the active moiety in numerous cytotoxic sesquiterpene lactones (e.g., parthenolide), this structural unit has gained massive traction in the rational design of Targeted Covalent Inhibitors (TCIs). This whitepaper provides an in-depth mechanistic analysis of its reactivity, stereoelectronic properties, biological targeting capabilities, and the validated synthetic and kinetic protocols required to harness this moiety in drug development.

The Pharmacophoric Core: Stereoelectronics and Causality

The unique reactivity of exocyclic α,β -unsaturated γ -lactones stems directly from their stereoelectronic architecture. Unlike acyclic α,β -unsaturated esters, the 5-membered γ -lactone ring imparts a specific conformational rigidity.

Causality of Electrophilicity: The sp2 hybridization of the α -carbon enforces a nearly planar geometry around the enone system, maximizing the orbital overlap between the carbonyl π∗ and the exocyclic alkene π system. This extended conjugation highly polarizes the exocyclic methylene carbon ( β -carbon), drastically lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the β -carbon becomes a highly potent, "soft" electrophile[1].

When exposed to biological microenvironments, this moiety exhibits an overwhelming kinetic preference for "soft" nucleophiles—specifically the thiolate anions of cysteine residues—over harder nucleophiles like the primary amines of lysine. This chemoselectivity is the cornerstone of their utility in covalent drug design[2].

Mechanistic Principles of Hetero-Michael Addition

The primary mode of action for α -methylene- γ -butyrolactones is the hetero-Michael addition with biological thiols.

-

Nucleophilic Attack: A deprotonated cysteine thiolate attacks the polarized β -carbon of the exocyclic double bond.

-

Enolate Intermediate: The electrons shift to form a transient enolate intermediate, stabilized by the adjacent carbonyl oxygen.

-

Protonation: Rapid protonation of the α -carbon yields a stable, covalent thioether linkage.

Reversibility vs. Irreversibility: While Michael additions can theoretically be reversible, the thermodynamic stability of the resulting saturated γ -lactone—coupled with the rapid folding and conformational locking of the modified protein—renders the reaction functionally irreversible in most physiological contexts[2]. This irreversibility provides TCIs with a prolonged duration of action, uncoupling pharmacodynamics from systemic pharmacokinetic clearance.

Biological Targeting: The NF-κB Pathway

A premier application of α -methylene- γ -butyrolactones is the inhibition of the NF- κ B signaling pathway, a critical driver of survival and proliferation in hematological malignancies and solid tumors[3].

Rather than competing with ATP at highly conserved kinase active sites, these lactones target unique Surface-Exposed Cysteines (SECs). Specifically, they covalently modify Cys179 on the activation loop of IKK β and Cys38 on the transcription factor RELA (p65)[4]. This dual-node covalent modification structurally occludes DNA binding and halts the phosphorylation cascade.

Covalent inhibition of the NF-κB signaling pathway by α-methylene-γ-butyrolactones.

Structure-Activity Relationships and Kinetic Profiling

The intrinsic reactivity of the exocyclic double bond can be fine-tuned via structural modifications. Fusing the γ -lactone to spirocyclic or rigidified carbocyclic frameworks alters the steric hindrance around the β -carbon and modulates the LUMO energy. For instance, isatin-derived spirocyclic dimers (e.g., SpiD3) exhibit vastly superior stability in human serum compared to natural parthenolide, while maintaining low-nanomolar cellular potency[3][4].

Quantitative Kinetic and Potency Data

The following table summarizes the kinetic reactivity (second-order rate constants, k2 ) with model thiols and the corresponding biological potency of various α -methylene- γ -butyrolactone derivatives.

| Compound Class / Scaffold | Biological Target | Targeted Residue | Thiol Reactivity ( k2 , M−1s−1 ) | Biological Potency (IC 50 ) |

| Parthenolide (Natural Product) | IKK β , p65 | Cys179, Cys38 | ∼0.1−1.0 (Model thiols) | ∼10 µM (Cellular) |

| SpiD3 (Spirocyclic Dimer) | IKK β , p65 | Surface Cys | N/A (Rapid covalent binding) | Low nanomolar |

| Simple α -methylene- γ -butyrolactone | Model Proteins | Non-specific Cys | 10−1 to 101 | Variable |

| Pyrrocidine A (Lactam analog for comparison) | HL-60 Cells | Cysteine | Rapid ( t1/2 < 1h) | 0.12 µM |

Data synthesized from established structure-activity relationship studies and kinetic assays[2][3].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the experimental design: internal standards are utilized to prevent false positives caused by compound precipitation or non-specific degradation.

Protocol 1: Synthesis of the α-Methylene-γ-Butyrolactone Core via Barbier-Type Reaction

This protocol utilizes a Zinc-mediated allylation-lactonization to construct the core from biorenewable aldehydes, ensuring high regioselectivity and yield[5][6].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add activated Zinc powder (1.5 equiv.) and a magnetic stir bar.

-

Reagent Addition: Dissolve the target aldehyde (1.0 equiv.) and ethyl 2-(bromomethyl)acrylate (1.2 equiv.) in anhydrous THF (0.5 M concentration). Add this solution to the flask.

-

Activation: Add a catalytic amount of saturated aqueous NH4Cl (approx. 5% v/v relative to THF) to initiate the Barbier-type reaction.

-

Sonication: Subject the mixture to ultrasonic irradiation at room temperature for 15–30 minutes. Causality note: Sonication continuously cleans the passivated zinc surface, drastically accelerating the formation of the organozinc intermediate.

-

In Situ Lactonization: The initial homoallylic alcohol intermediate spontaneously undergoes intramolecular cyclization (lactonization) under these conditions, extruding ethanol.

-

Validation & Quenching: Quench with 1M HCl and extract with ethyl acetate. Before column chromatography, add a known mass of 1,3,5-trimethoxybenzene to the crude mixture as an internal standard. Run a crude 1H NMR to validate the presence of the exocyclic methylene doublets ( ∼5.6 and 6.2 ppm) and calculate the exact conversion yield.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure α -methylene- γ -butyrolactone.

Protocol 2: In Vitro Thiol-Reactivity Kinetic Assay (NMR-Based)

Determining the second-order rate constant ( k2 ) is critical for predicting off-target toxicity vs. on-target efficacy.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 10 mM stock solution of the synthesized lactone in deuterated DMSO ( DMSO−d6 ). Prepare a 100 mM stock solution of cysteamine hydrochloride in deuterated phosphate buffer (pH 7.4, 100 mM).

-

Internal Standard Integration: Add 1 mM of sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) to the buffer as a non-reactive internal standard. Causality note: DSS ensures that any reduction in the alkene peak integrals is strictly due to covalent adduct formation, not compound precipitation.

-

Reaction Initiation: In an NMR tube, mix the lactone (final conc. 1 mM) and cysteamine (final conc. 10 mM). The 10-fold excess of thiol establishes pseudo-first-order kinetic conditions.

-

Data Acquisition: Insert the tube into the NMR spectrometer (pre-warmed to 37 °C). Acquire 1H NMR spectra every 5 minutes for 2 hours.

-

Kinetic Analysis: Integrate the exocyclic methylene protons ( ∼5.6 and 6.2 ppm) relative to the DSS standard (0.0 ppm).

-

Calculation: Plot ln([Lactone]t/[Lactone]0) versus time. The slope of this linear regression yields the pseudo-first-order rate constant ( kobs ). Divide kobs by the thiol concentration (0.01 M) to determine the intrinsic second-order rate constant ( k2 in M−1s−1 ).

Conclusion & Future Directions

The exocyclic α,β -unsaturated γ -lactone is far more than a toxicological liability found in plant extracts; it is a highly tunable, stereoelectronically privileged warhead for covalent drug discovery. By carefully modulating the steric environment of the β -carbon and utilizing robust kinetic screening protocols, drug developers can harness this moiety to target shallow, traditionally "undruggable" protein interfaces like those found in the NF- κ B transcription factor complex. Future applications will likely see this core integrated into Proteolysis Targeting Chimeras (PROTACs) to enable covalent tethering to E3 ligases or target proteins of interest.

References

-

Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products. nih.gov. URL: [Link]

-

Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents. nih.gov. URL:[Link]

-

Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. nih.gov. URL:[Link]

-

Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study. nih.gov. URL:[Link]

-

Synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid. researchgate.net. URL:[Link]

-

An Efficient Synthesis of α-Methylene-γ-butyrolactones from Baylis-Hillman Adducts via an In-Mediated Barbier Reaction. researchgate.net. URL:[Link]

Sources

- 1. Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Electronic and Steric Effects in Substituted 2(3H)-Furanones: Mechanistic Insights and Synthetic Protocols

Executive Summary

Substituted 2(3H)-furanones are privileged heterocyclic motifs ubiquitous in natural products and highly valued as versatile building blocks in organic synthesis and drug development[1]. The reactivity and stereochemical outcomes of these lactones are inextricably linked to the delicate interplay between electronic stabilization and steric hindrance. This technical guide provides an in-depth analysis of how these forces dictate regioselectivity during nucleophilic attack, govern stereoselectivity during de novo synthesis, and drive tautomerization. Furthermore, we provide self-validating experimental protocols to ensure rigorous, reproducible application in your discovery workflows.

Mechanistic Framework: The Steric-Electronic Tug-of-War

The chemical reactivity of 2(3H)-furanones is fundamentally defined by their α,β-unsaturated lactone architecture. The core presents two primary electrophilic sites: the C-2 carbonyl carbon and the C-4 vinylic carbon.

Regioselectivity in Nucleophilic Attack

When subjecting substituted 2(3H)-furanones to nucleophiles (e.g., hydrazine, benzylamine), the regiochemical outcome is heavily dictated by the substituents at the C-4 and C-5 positions. For instance, the presence of a bulky, electron-rich group (such as a phenyl ring) at the C-4 position exerts a dual effect[2]:

-

Steric Shielding: The spatial bulk physically blocks the trajectory of incoming nucleophiles, rendering 1,4-conjugate addition highly unfavorable.

-

Electronic Delocalization: The π -system of the aryl group donates electron density into the conjugated system, reducing the electrophilicity of the C-4 carbon.

Consequently, nucleophilic attack is forcefully redirected to the C-2 carbonyl, initiating a ring-opening sequence that yields acyclic intermediates (e.g., hydrazides or amides)[2]. Under specific thermal or acidic conditions, these intermediates undergo recyclization to form highly valuable heterocycles like pyridazinones[3].

Isomerization Dynamics

It is critical to recognize that 2(3H)-furanones exist in a tautomeric equilibrium with their 2(5H)-furanone counterparts. Under basic or high-temperature conditions, isomerization occurs via a resonance-stabilized carbanion intermediate or simple hydrogen transfer[4]. When designing a synthetic route, scientists must account for this equilibrium, as the 2(5H) isomer often exhibits divergent reactivity profiles before undergoing ring-opening[2].

Pathway of nucleophilic ring-opening and recyclization in 2(3H)-furanones.

Quantitative Impact of Steric Bulk on Stereoselective Synthesis

Modern approaches to synthesizing 2(3H)-furanones often utilize transition-metal catalysis. A highly efficient method involves the Rh-catalyzed carbonylative cyclization of tertiary propargylic alcohols with arylboronic acids[1].

In this transformation, the steric hindrance of the aryl group directly dictates the stereoselectivity (E/Z ratio) of the resulting exocyclic C=C bond. As the steric bulk moves closer to the reactive center (from para to ortho substitution), the transition state energy for the E-isomer increases disproportionately due to clashing with the forming lactone ring, leading to a precipitous drop in E/Z selectivity[1].

Table 1: Effect of Aryl Substitution Position on Stereoselectivity

| Substrate Substitution | Steric Hindrance Level | Yield (%) | Stereoselectivity (E/Z Ratio) | Mechanistic Rationale |

| para-substituted | Low | >85% | High (>10:1) | Minimal steric clash during double CO insertion. |

| meta-substituted | Moderate | 75-80% | Moderate (~5:1) | Slight increase in transition state energy for E-isomer. |

| ortho-substituted | High | <60% | Low (~1:1) | Severe steric repulsion forces loss of stereocontrol. |

Data synthesized from Rh-catalyzed cyclization studies demonstrating the causality between spatial bulk and stereochemical outcomes[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory analytical checkpoints that confirm mechanistic progression before proceeding to the next step.

Protocol A: Rh-Catalyzed Synthesis of 2(3H)-Furanones

Objective: Synthesize stereodefined 2(3H)-furanones from propargylic alcohols.

-

Reagent Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk tube with Rh(III) catalyst (5 mol%), the tertiary propargylic alcohol (0.2 mmol), and the selected arylboronic acid (0.3 mmol)[1].

-

Atmosphere Exchange: Remove the tube from the glovebox. Evacuate and backfill with CO gas three times via a balloon. Causality: A strict CO atmosphere is required to drive the double CO insertion mechanism; trace oxygen will poison the Rh catalyst and halt the cycle.

-

Reaction Initiation: Add the optimized solvent (e.g., 1,4-dioxane) and heat to 80°C for 12 hours.

-

Validation Checkpoint 1 (In-Process): At 6 hours, sample 10 µL of the mixture. Quench with water, extract with EtOAc, and run TLC (Hexanes:EtOAc 4:1).

-

Validation: If the propargylic alcohol spot persists, verify CO balloon pressure. The reaction is highly sensitive to CO starvation.

-

-

Isolation: Cool to room temperature, filter through a short pad of silica to remove the metal catalyst, and concentrate under reduced pressure.

-

Validation Checkpoint 2 (Stereochemical): Perform 1H-NMR analysis of the crude mixture. Calculate the E/Z ratio by integrating the vinylic proton signals. Validation: Confirm that ortho-substituted substrates yield lower E/Z ratios as predicted by steric models[1].

Self-validating workflow for the Rh-catalyzed synthesis of 2(3H)-furanones.

Protocol B: Nucleophilic Derivatization to Pyridazinones

Objective: Exploit steric hindrance at C-4 to force C-2 ring opening and subsequent recyclization.

-

Substrate Suspension: Suspend the synthesized 4-aryl-2(3H)-furanone (1.0 mmol) in absolute ethanol (20 mL)[3].

-

Nucleophile Addition: Add hydrazine hydrate (1.2 mmol) dropwise at room temperature.

-

Validation Checkpoint 1 (Ring Opening): Stir for 2 hours at room temperature. Take an aliquot for IR spectroscopy.

-

Validation: The disappearance of the lactone carbonyl stretch (~1750 cm⁻¹) and the appearance of an acyclic amide/hydrazide carbonyl stretch (~1670 cm⁻¹) confirms successful C-2 attack and ring opening. If the lactone peak remains, the C-4 substituent is insufficiently sterically demanding, allowing competitive, reversible 1,4-addition.

-

-

Thermal Recyclization: Once acyclic intermediate formation is confirmed, elevate the temperature to 80°C (reflux) for 4 hours[2]. Causality: Thermal energy is required to overcome the activation barrier for the intramolecular condensation between the hydrazide terminal amine and the newly formed ketone.

-

Product Isolation: Cool the mixture to precipitate the pyridazinone derivative. Filter, wash with cold ethanol, and dry under vacuum.

References

-

[1] Rh-Catalyzed Carbonylative Cyclization of Propargylic Alcohols with Aryl Boronic Acids. Organic Letters - ACS Publications. 1

-

[2] SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. Bibliomed / Adv. Heterocycl. Chem. 2

-

[3] Molecules: Synthesis of 6-aryl-1-(3-chloropropanoyl)-4-[(E)-1-(2-furyl)methylidene)]-1,2,3,4-tetrahydro-3-pyridazinones. MDPI. 3

-

[4] Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. The Journal of Physical Chemistry A - ACS Publications. 4

Sources

Literature review of dihydro-5,5-dimethyl-3-methylene-2(3H)-furanone synthesis

An In-Depth Technical Guide to the Synthesis of Dihydro-5,5-dimethyl-3-methylene-2(3H)-furanone

Abstract

Dihydro-5,5-dimethyl-3-methylene-2(3H)-furanone, a compound also known by its natural product name, Tulipalin A, is a prominent member of the α-methylene-γ-butyrolactone family. This structural motif is found in a vast number of natural products and is often crucial to their biological activity.[1][2] Beyond its natural significance, Tulipalin A is a highly promising monomer for the synthesis of advanced bio-based polymers, offering advantages such as high thermal stability, favorable optical properties, and rapid polymerization with low volume shrinkage.[3][4] Its potential to replace petroleum-based monomers like methyl methacrylate (MMA) has spurred significant research into efficient and scalable synthetic methodologies.[4] This guide provides a comprehensive review of the key synthetic strategies for obtaining dihydro-5,5-dimethyl-3-methylene-2(3H)-furanone, from classical organometallic reactions to modern biocatalytic pathways. We will delve into the mechanistic underpinnings of each approach, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal route for their specific application.

Foundational Synthetic Strategy: The Reformatsky Reaction

One of the most established and reliable methods for constructing the α-methylene-γ-butyrolactone core is the Reformatsky reaction. This approach is valued for its operational simplicity and the use of readily available starting materials. The core principle involves the formation of an organozinc enolate from an α-halo ester, which then undergoes a nucleophilic addition to a carbonyl compound.[5][6]

Mechanism and Rationale

The reaction is initiated by the oxidative addition of metallic zinc into the carbon-halogen bond of an α-halo ester, typically an α-bromo ester like ethyl 2-(bromomethyl)acrylate.[7][8] This forms a specific type of organozinc reagent known as a Reformatsky enolate. A key feature of this enolate is its moderate reactivity; it is nucleophilic enough to attack aldehydes and ketones but generally does not react with the ester functionality, preventing self-condensation that can plague similar reactions using more reactive organometallics like Grignard or organolithium reagents.[6]

For the synthesis of our target molecule, acetone serves as the ketone component. The zinc enolate adds to the carbonyl carbon of acetone, and a subsequent acidic workup yields a β-hydroxy ester intermediate. This intermediate then undergoes an intramolecular transesterification, or lactonization, to form the desired five-membered ring of dihydro-5,5-dimethyl-3-methylene-2(3H)-furanone.

Caption: Generalized workflow of the Reformatsky reaction for Tulipalin A synthesis.

Experimental Considerations

The activation of zinc is a critical step for a successful Reformatsky reaction. Commercial zinc dust is often coated with a layer of zinc oxide, which passivates the surface. Activation can be achieved by various methods, such as washing with dilute acid, treating with iodine, or using reagents like trimethylsilyl chloride to expose a fresh metal surface. The choice of solvent is also important, with ethereal solvents like diethyl ether and tetrahydrofuran (THF) being most common.[9]

Modern Catalytic and Biomimetic Approaches

While classical methods are robust, modern synthetic chemistry has driven the development of more efficient, selective, and sustainable routes. These include advanced organometallic catalysis and cutting-edge biotechnological pathways.

Enantioselective Catalysis

For applications requiring chiral α-methylene-γ-butyrolactones, enantioselective methods are paramount. While our specific target is achiral, the methodologies developed for its broader class are highly relevant. One notable example is a chromium-catalyzed carbonyl allylation followed by lactonization.[10] This two-step sequence uses a chiral ligand, such as a carbazole-based bisoxazoline, to induce high enantioselectivity in the initial carbon-carbon bond formation between an aldehyde and an allylic halide.[10] The resulting homoallylic alcohol can then be cyclized to the corresponding lactone. Such methods offer excellent yields and enantiomeric excess under mild conditions, showcasing the power of transition metal catalysis.[10]

Biotechnological Synthesis: A Green Frontier

The production of Tulipalin A from renewable feedstocks represents a major advance in sustainable chemistry.[3] Research has focused on engineering metabolic pathways in robust host organisms, such as baker's yeast (Saccharomyces cerevisiae), to produce the target molecule.[3] Two primary biosynthetic routes have been explored:

-

From Terpenoid Intermediates: One pathway starts from the terpenoid intermediate isoprenol or its derivative, isoprenyl acetate.[11][12] The key transformation is the selective terminal hydroxylation of the substrate, a challenging chemical step, which can be achieved using engineered bacterial alkane monooxygenases.[11][12] This is followed by a two-enzyme oxidation cascade and subsequent spontaneous lactonization to yield Tulipalin A.[11]

-

From Itaconic Acid: An alternative route utilizes itaconic acid, a bio-based platform chemical produced by the fermentation of carbohydrates.[4] This pathway involves the enzymatic reduction of itaconic acid to 2-Methylene-4-hydroxy-butyric acid. The final step is an intramolecular esterification (lactonization) of this hydroxy acid to form the Tulipalin A ring, a reaction that can occur spontaneously for five-membered rings.[4]

Caption: Major biotechnological pathways for the synthesis of Tulipalin A.

Comparative Analysis of Synthetic Routes

The choice of a synthetic strategy depends heavily on the desired scale, available equipment, cost considerations, and sustainability goals.

| Synthetic Route | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Reformatsky Reaction | Acetone, ethyl 2-(bromomethyl)acrylate, Zinc | Moderate to Good | Well-established, uses common reagents, good for moderate scales.[7] | Requires stoichiometric metal, activation of zinc can be inconsistent. |

| Acid-Catalyzed Rearrangement | Tetrahydro-3-furoic acid, Acetic anhydride | High Yield Reported[13] | Novel route, potentially high-yielding.[13] | Based on patent literature, may require specific catalysts or conditions. |

| Enantioselective Catalysis | Aldehydes, Allylic Halides, Chiral Cr-catalyst | Good to Excellent | High enantioselectivity for chiral analogs, mild conditions.[10] | Catalyst can be expensive, not necessary for achiral target. |

| Biocatalysis (Terpenoid) | Isoprenol, Engineered enzymes, Host organism | Variable | Sustainable, uses renewable feedstock, operates at ambient conditions.[11][12] | Requires expertise in metabolic/protein engineering, scale-up can be complex. |

| Biocatalysis (Itaconic Acid) | Itaconic Acid, Enzymes, Host organism | Variable | Utilizes a common bio-based platform chemical.[4] | Pathway development is still an active area of research. |

Detailed Experimental Protocols

The following protocols are representative examples derived from established literature methodologies for the synthesis of α-methylene-γ-butyrolactones, adapted for the specific target molecule.

Protocol 4.1: Synthesis via Reformatsky Reaction

This protocol is adapted from general procedures for the Reformatsky reaction leading to α-methylene-γ-lactones.[7]

Materials:

-

Anhydrous Tetrahydrofuran (THF)

-

Zinc dust, activated (e.g., acid-washed or treated with I₂)

-

Acetone, anhydrous

-

Ethyl 2-(bromomethyl)acrylate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (1M)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus and allow it to cool under a stream of dry nitrogen.

-

To the flask, add activated zinc dust (1.2 equivalents) and anhydrous THF.

-

In the dropping funnel, prepare a solution of acetone (1.0 equivalent) and ethyl 2-(bromomethyl)acrylate (1.1 equivalents) in anhydrous THF.

-

Add a small portion (approx. 10%) of the solution from the dropping funnel to the zinc suspension. Gentle heating or the addition of a small crystal of iodine may be required to initiate the reaction.

-

Once the reaction has initiated (indicated by gentle refluxing or a color change), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours until the starting materials are consumed (monitor by TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude β-hydroxy ester.

-

To induce lactonization, dissolve the crude intermediate in a suitable solvent (e.g., toluene) and add a catalytic amount of acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Upon completion, cool the mixture, wash with saturated sodium bicarbonate solution, then brine, and dry over MgSO₄.

-

Purify the final product, dihydro-5,5-dimethyl-3-methylene-2(3H)-furanone, by vacuum distillation or column chromatography.

Conclusion

The synthesis of dihydro-5,5-dimethyl-3-methylene-2(3H)-furanone (Tulipalin A) is achievable through a variety of chemical strategies. The classical Reformatsky reaction provides a direct and reliable, albeit stoichiometrically demanding, route. For future large-scale and sustainable production, however, biotechnological pathways are exceptionally promising.[3][11] The ability to produce this valuable monomer from renewable resources like carbohydrates or terpenoid intermediates through engineered microorganisms marks a significant step towards a circular bioeconomy.[4][12] Continued research in both catalyst development and metabolic engineering will undoubtedly lead to even more efficient, selective, and environmentally benign syntheses of this versatile and important molecule.

References

-

Title: Biotechnological Synthesis of Tulipalin A for the Production of Bio-Based Polymers Source: Bio4MatPro URL: [Link]

-

Title: Synthesis of Carbohydrate Derived α-Methylene-γ-lactones by Diasterecseldctive, Low Temperature Reformatsky-Type Reactions Source: Nucleosides, Nucleotides and Nucleic Acids URL: [Link]

- Source: Google Patents (WO2023052538A1)

-

Title: Engineering of Transmembrane Alkane Monooxygenases to Improve a Key Reaction Step in the Synthesis of Polymer Precursor Tulipalin A Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Engineering of Transmembrane Alkane Monooxygenases to Improve a Key Reaction Step in the Synthesis of Polymer Precursor Tulipalin A Source: bioRxiv URL: [Link]

-

Title: Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis Source: Organic Letters URL: [Link]

- Source: Google Patents (US6362346B1)

-

Title: Synthesis of α-exo-Methylene-γ-butyrolactone: Recent Developments and Applications in Natural Product Synthesis Source: ResearchGate URL: [Link]

-

Title: Synthesis of α-Methylene-γ-Butyrolactones Source: Synthetic Communications URL: [Link]

-

Title: Reductive amination of .alpha.-formyl lactones. II. Synthesis of tulipalin A and B and the acylglucoside, Tuliposide A, fungitoxic agents from Tulipa gesneriana. Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Chemistry Reformatsky Reaction Source: SATHEE - IIT Kanpur URL: [Link]

-

Title: Reformatsky Reaction Source: Name Reactions in Organic Synthesis URL: [Link]

-

Title: Reformatsky reaction Source: Wikipedia URL: [Link]

-

Title: Reformatsky Reaction Source: Master Organic Chemistry URL: [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Bio4MatPro: Tulipalin A - english [bio4matpro.de]

- 4. WO2023052538A1 - Biochemical pathway for the production of tulipalin a via itaconic acid - Google Patents [patents.google.com]

- 5. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis [organic-chemistry.org]

- 11. Engineering of Transmembrane Alkane Monooxygenases to Improve a Key Reaction Step in the Synthesis of Polymer Precursor Tulipalin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. US6362346B1 - Process for the preparation of α-methylene-γ-butyrolactone and α-acetoxymethyl-γ-butyrolactone - Google Patents [patents.google.com]

The Discovery, Natural Occurrence, and Isolation of Methylene-Furanone Compounds

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Methylene-furanones represent a highly reactive class of secondary metabolites and degradation products characterized by an α,β-unsaturated lactone ring with an exocyclic methylene group. Due to their structural configuration, they act as potent Michael acceptors, granting them broad-spectrum biological activities ranging from fungicidal defense mechanisms in plants to serving as biomarkers for oxidative DNA damage. This whitepaper synthesizes the natural occurrence, biosynthetic pathways, and isolation protocols for the most prominent methylene-furanone scaffolds.

Chemical Nature and Natural Occurrence

The two most prominent naturally occurring methylene-furanones are Tulipalin A (α-methylene-γ-butyrolactone) and Protoanemonin (5-methylene-2(5H)-furanone). In their native botanical environments, these compounds do not typically exist in high concentrations in intact tissues; rather, they are generated dynamically as defensive phytoanticipins upon cellular damage.

Tulipalin A

Tulipalin A (C₅H₆O₂) is primarily found in species of the genus Tulipa (garden tulips) and Alstroemeria (Peruvian lilies) 1[1]. It is stored safely in the plant's vacuoles as a stable glycoside known as tuliposide A. Upon tissue injury, enzymatic hydrolysis cleaves the glycosidic bond, releasing the highly reactive aglycone, Tulipalin A. This compound exhibits potent fungicidal properties against soil-borne pathogens like Fusarium oxysporum1[1]. It is also a recognized skin sensitizer, causing a persistent allergic contact dermatitis colloquially termed "tulip fingers" in occupationally exposed florists 1[1].

Protoanemonin

Protoanemonin (C₅H₄O₂) is a butenolide found across the Ranunculaceae family, including Ranunculus (buttercups) and Anemone species 2[2]. Its stored precursor is ranunculin, an unstable glucoside 3[3]. When the plant tissue is mechanically damaged, endogenous β-glucosidase hydrolyzes ranunculin into glucose and protoanemonin 2[2]. Because protoanemonin is highly electrophilic, it rapidly undergoes cyclodimerization to form a stable, less toxic dimer called anemonin, which makes the isolation of the active monomer highly challenging 2[2].

Enzymatic conversion of ranunculin to protoanemonin and its subsequent dimerization.

Pharmacological and Ecological Significance

Methylene-furanones act as powerful alkylating agents. Their exocyclic double bond readily undergoes Michael addition with nucleophilic thiol and amino groups on proteins and DNA 3[3]. This reactivity underpins their broad-spectrum biological activities.

Quantitative Data Summary

| Compound | CAS Number | Molecular Weight | Primary Source | Precursor | Key Biological Activity |

| Tulipalin A | 547-65-9 | 98.10 g/mol | Tulipa gesneriana | Tuliposide A | Fungicidal; Allergenic (Contact dermatitis) 1[1] |

| Protoanemonin | 508-44-1 | 96.08 g/mol | Ranunculaceae spp. | Ranunculin | Antimutagenic (AD₅₀: 2.8 µg/mL) 4[4]; Antibiotic |

| Anemonin | 508-44-1 (dimer) | 192.16 g/mol | Ranunculaceae spp. | Protoanemonin | Anti-inflammatory; Antioxidant 2[2] |

| 5-Methylene Furanone | N/A | 98.08 g/mol | Oxidized DNA | Deoxyribose (C1') | Biomarker of DNA cleavage 5[5] |

Endogenous Generation via DNA Cleavage

Beyond plant biology, the methylene-furanone scaffold appears in molecular biology as a critical byproduct of oxidative DNA damage. Specifically, 5-methylene furanone (5-MF) is generated when metal complexes (e.g., Cu(phen)₂) activate hydrogen peroxide to abstract a hydrogen atom from the C1' position of the deoxyribose sugar backbone 5[5]. This C1' oxidation leads to the formation of a deoxyribonolactone abasic site, which undergoes β-elimination under physiological conditions to release 5-MF, leaving 5'- and 3'-phosphate ends 5[5]. Monitoring 5-MF formation via GC-MS or HPLC serves as a definitive biomarker for C1'-specific DNA oxidation 5[5].

Experimental Methodologies: Extraction and Validation Workflows

Isolating reactive methylene-furanones requires careful control of enzymatic hydrolysis and the suppression of spontaneous polymerization.

Protocol: Bio-guided Extraction of Tulipalin A

Causality Focus: Maceration is not merely for size reduction; it disrupts cellular compartmentalization, allowing the endogenous enzymes to access the vacuolar glycoside precursors. The choice of ethyl acetate ensures the selective partitioning of the mildly polar aglycone while leaving the highly polar unreacted glycosides and sugars in the aqueous phase.

Step 1: Enzymatic Activation (Maceration)

-

Harvest fresh Tulipa gesneriana bulbs or stems.

-

Mechanically homogenize 100 g of tissue in 200 mL of distilled water at room temperature.

-

Causality: The addition of water facilitates the enzymatic hydrolysis of tuliposide A to Tulipalin A by endogenous esterases/glycosidases.

-

Self-Validation: Pull a 1 mL aliquot at 15-minute intervals. Spot on a TLC plate (Silica gel, Eluent: Hexane/Ethyl Acetate 7:3) and stain with KMnO₄. The appearance of a UV-active, KMnO₄-positive spot (indicative of the exocyclic double bond) confirms successful conversion.

Step 2: Liquid-Liquid Extraction

-

Filter the homogenate to remove solid biomass.

-

Extract the aqueous filtrate with 3 × 100 mL of cold ethyl acetate.

-

Causality: Cold temperatures (4°C) minimize the risk of free-radical polymerization of the α-methylene group during extraction.

Step 3: Drying and Concentration

-

Dry the combined organic layers over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure at a temperature not exceeding 30°C.

-

Self-Validation: Weigh the crude extract. Perform ¹H-NMR on a crude sample to verify the presence of the characteristic exocyclic methylene doublets (δ ~5.6 and 6.2 ppm).

Step 4: Chromatographic Purification

-

Purify the crude extract via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 80:20 Hexane:Ethyl Acetate).

-

Causality: Add a trace amount of a radical inhibitor (e.g., BHT) to the collection tubes if long-term storage is required, as Tulipalin A is prone to spontaneous polymerization 1[1].

Step-by-step extraction workflow for isolating Tulipalin A from plant biomass.

References

-

Grokipedia. "Tulipalin A - Grokipedia: Natural Occurrence and Biosynthesis." 1

-

PubChem. "Protoanemonin | C5H4O2 | CID 66948 - PubChem - NIH." 2

-

Grokipedia. "Ranunculin - Grokipedia." 3

-

Kakinuma, K. et al. "Structure-Activity Relationship and Design of an Antimutagen against the UV-Induced Mutation of Escherichia coli." Taylor & Francis. 4

-

Pratviel, G. et al. "Activation of DNA Carbon−Hydrogen Bonds by Metal Complexes." Chemical Reviews, ACS. 5

Sources

Quantum chemical calculations for α,β-unsaturated lactone reactivity

An In-depth Technical Guide to Quantum Chemical Calculations for α,β-Unsaturated Lactone Reactivity

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the reactivity of α,β-unsaturated lactones, a critical scaffold in numerous natural products and pharmaceuticals. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to predict and understand the chemical behavior of these important molecules.

Introduction: The Significance of α,β-Unsaturated Lactones

α,β-Unsaturated lactones, particularly butenolides and butenolactams, are privileged five-membered heterocyclic motifs found in a vast array of biologically active natural products. Their prevalence stems from their ability to participate in various chemical transformations, most notably Michael additions and cycloadditions, which allows them to covalently interact with biological nucleophiles, such as cysteine residues in proteins. This reactivity profile makes them key pharmacophores in many drug candidates, including anticancer agents and enzyme inhibitors. However, this reactivity also poses challenges in drug development, as off-target reactions can lead to toxicity. Therefore, a detailed understanding of their reactivity is paramount for rational drug design.

Quantum chemical calculations have emerged as a powerful tool to dissect the factors governing the reactivity of α,β-unsaturated lactones. By modeling these molecules at the electronic level, we can gain insights into their structure, stability, and susceptibility to nucleophilic attack, providing a predictive framework that can guide synthetic efforts and biological evaluation.

Foundational Principles of Quantum Chemical Methods for Reactivity Analysis

The application of quantum chemistry to study chemical reactivity is grounded in the fundamental principles of solving the Schrödinger equation for a given molecular system. For molecules of practical interest, exact solutions are not feasible, necessitating the use of approximations. The two most widely employed methods in the context of α,β-unsaturated lactone reactivity are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. In practice, the exact form of the functional that connects the electron density to the energy is unknown and must be approximated. Common functionals used for studying organic reactivity include:

-

B3LYP: A hybrid functional that combines a portion of the exact Hartree-Fock exchange with a mixture of exchange and correlation functionals. It is known for its robust performance across a wide range of systems.

-

M06-2X: A meta-hybrid GGA functional that often provides improved accuracy for main-group thermochemistry and non-covalent interactions.

-

ωB97X-D: A long-range corrected hybrid functional that includes empirical dispersion corrections, making it well-suited for systems where non-covalent interactions are important.

Basis Sets: The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is also crucial for obtaining accurate results. Pople-style basis sets, such as 6-31G(d) and 6-311+G(d,p), are commonly used for geometry optimizations and frequency calculations, while larger basis sets may be necessary for more accurate energy calculations.

A Validated Workflow for Assessing α,β-Unsaturated Lactone Reactivity

A robust computational protocol is essential for generating reliable and reproducible results. The following workflow represents a self-validating system for the study of α,β-unsaturated lactone reactivity.

Figure 1: A validated computational workflow for assessing the reactivity of α,β-unsaturated lactones.

Step-by-Step Experimental Protocol:

-

Geometry Optimization and Frequency Analysis:

-

Objective: To obtain the minimum energy structures of the reactants, products, and any intermediates.

-

Methodology:

-

Construct the initial 3D structure of the α,β-unsaturated lactone and the nucleophile.

-

Perform a geometry optimization using a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

-

Transition State Search:

-

Objective: To locate the transition state structure connecting the reactants and products.

-

Methodology:

-

Use an initial guess for the transition state structure. This can often be obtained from a relaxed scan along the reaction coordinate.

-

Employ a transition state search algorithm, such as the Berny algorithm (OPT=TS), to locate the saddle point.